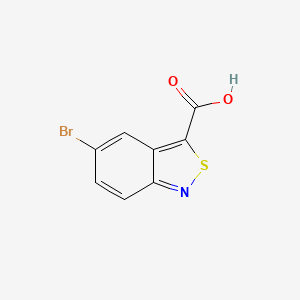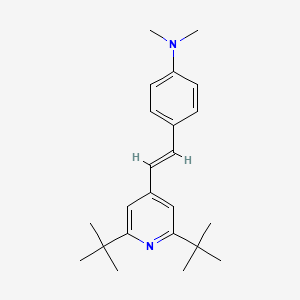
(E)-4-(2-(2,6-di-tert-butylpyridin-4-yl)vinyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(2-(2,6-di-tert-butylpyridin-4-yl)vinyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C23H32N2 and its molecular weight is 336.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Behavior
- The study of aminostyryl terpyridine derivatives, including compounds similar to (E)-4-(2-(2,6-di-tert-butylpyridin-4-yl)vinyl)-N,N-dimethylaniline, revealed significant solvatochromic shifts in the first excited-state fluorescence, indicating intramolecular charge transfer characteristics. This behavior is altered in the presence of hydrogen bonding, impacting fluorescence in protic solvents (Song et al., 2011).
Polymerization Processes
- Research on the polymerization of vinyl monomers using binary systems of tertiary amines, including compounds structurally related to this compound, has shown effectiveness as radical initiators in methyl methacrylate polymerization. This highlights its role in initiating polymerization processes (Otsu et al., 1970).
Reactivity in Chemical Synthesis
- The reactivity of pyridine derivatives, including 2,6-di-tert-butylpyridine, towards carbocations using flash photolysis techniques has been investigated. These compounds are used as proton traps in cationic polymerizations, providing insights into their reactivity and potential applications (Dembiński et al., 1993).
Material Science and Applications
- Novel, V-shaped and Y-shaped dipicolinate derivatives branched from triphenylamine, including structures similar to this compound, have been synthesized for applications in labeling biomolecules. These compounds exhibit large two-photon absorption and fluorescence properties suitable for biomolecular tracking using two-photon scanning microscopy (Xiao et al., 2011).
Properties
IUPAC Name |
4-[(E)-2-(2,6-ditert-butylpyridin-4-yl)ethenyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2/c1-22(2,3)20-15-18(16-21(24-20)23(4,5)6)10-9-17-11-13-19(14-12-17)25(7)8/h9-16H,1-8H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPCUYRVKZHKFE-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C=CC2=CC=C(C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2358496.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)
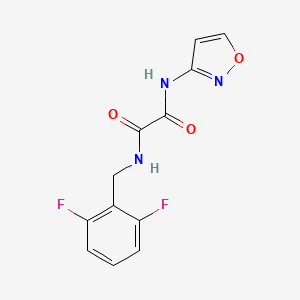

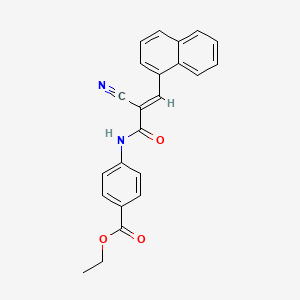
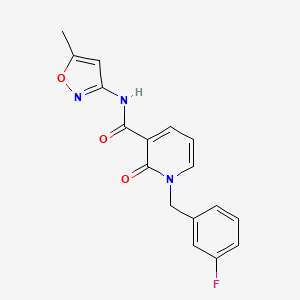

![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2358509.png)

![N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2358512.png)
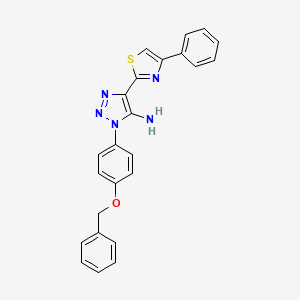
![1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2358514.png)
